Cas no 1391047-93-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir Acid)

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid 化学的及び物理的性質
名前と識別子
-
- 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
- (1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
- Oseltamivir EP Impurity A
- Oseltamivir Phosphate impurity A (EP)
- Oseltamivir Phosphate impurities(EP)
- Oseltamivir Impurity 1(Oseltamivir EP Impurity A)
- 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-, (4R,5S)-rel-
-
- インチ: 1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12?,13+/m0/s1
- InChIKey: MKPOADZCFCZMRW-IAMFDIQRSA-N
- ほほえんだ: C1(C(O)=O)C[C@H](NC(C)=O)[C@@H](N)C(OC(CC)CC)C=1
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D288375-25mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |
1391047-93-0 | 25mg |
$ 1800.00 | 2023-09-08 | ||
TRC | D288375-2.5mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |
1391047-93-0 | 2.5mg |
$207.00 | 2023-05-18 |
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
4-N-Desacetyl-5-N-acetyl Oseltamivir Acidに関する追加情報
Professional Introduction to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS No. 1391047-93-0)
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, identified by the chemical compound identifier CAS No. 1391047-93-0, is a significant intermediate in the synthesis and pharmacological study of antiviral agents. This compound holds a pivotal role in the development of oseltamivir, a widely recognized neuraminidase inhibitor used to treat influenza A and B infections. The structural modification of oseltamivir through the synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid provides valuable insights into the mechanisms of viral inhibition and drug resistance, making it a critical subject of research in medicinal chemistry.
The compound's name underscores its chemical modifications, where the N-desacetylation at the 4-position and the subsequent N-acetylation at the 5-position are key structural features. These modifications not only influence its pharmacokinetic properties but also enhance its stability and bioavailability. In recent years, advancements in synthetic methodologies have enabled more efficient production of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, facilitating its use in large-scale pharmaceutical manufacturing and clinical trials.
Recent studies have highlighted the importance of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in understanding the resistance profiles of influenza viruses. Resistance to oseltamivir often arises from mutations in the neuraminidase active site, which can alter the binding affinity of the drug. By studying 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, researchers can better predict and mitigate the emergence of resistant strains. This has been particularly relevant in light of the ongoing global influenza pandemics, where antiviral resistance remains a significant concern.
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multi-step organic reactions, typically starting from oseltamivir carboxylate, the active pharmaceutical ingredient (API) of Tamiflu®. The process often employs enzymatic or chemical deacetylation followed by selective acetylation to yield the desired intermediate. Innovations in biocatalysis have recently enabled more sustainable and environmentally friendly routes to this compound, aligning with global efforts to reduce pharmaceutical waste and energy consumption.
In clinical research, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid serves as a crucial metabolite marker for assessing drug efficacy and safety. Its detection in biological samples provides valuable data on drug metabolism and potential side effects. Furthermore, computational modeling has been increasingly utilized to study the interactions between 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid and viral proteins, aiding in the design of next-generation antiviral drugs with improved therapeutic profiles.
The pharmacological significance of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid extends beyond its role as an intermediate. It has been investigated for its potential applications in combination therapies, where it may enhance the efficacy of oseltamivir against resistant viral strains. Additionally, preclinical studies have explored its use in prophylactic treatments for high-risk populations, such as healthcare workers and elderly individuals susceptible to severe influenza infections.
From a regulatory perspective, the production and use of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid are subject to stringent guidelines to ensure quality and safety. Regulatory agencies require comprehensive documentation on synthetic pathways, impurity profiles, and stability testing before approval for commercial use. Recent updates to Good Manufacturing Practices (GMP) have emphasized green chemistry principles, encouraging manufacturers to adopt processes that minimize environmental impact while maintaining high standards of product integrity.
The future prospects for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid are promising, with ongoing research focusing on optimizing its synthesis for scalability and cost-effectiveness. Advances in process analytical technology (PAT) have enabled real-time monitoring of reaction conditions, leading to more efficient production runs with reduced waste generation. Moreover, collaborations between academia and industry are fostering innovation in antiviral drug development, leveraging computational tools and artificial intelligence to accelerate discovery.
In conclusion,4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is not only a vital intermediate in oseltamivir synthesis but also a cornerstone in antiviral research. Its structural features, pharmacological properties, and synthetic pathways continue to drive advancements in combating influenza infections worldwide. As scientific understanding evolves,4-N-Desacetyl-5-N-acetyl Oseltamivir Acid will remain at the forefront of medicinal chemistry efforts aimed at improving global health outcomes.
1391047-93-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir Acid) 関連製品
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 2098088-79-8(methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate)
- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 72832-25-8(3-Bromothieno[2,3-b]pyridine-2-carboxylic acid)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 1076199-71-7(Carbostyril 124 N-Carboxyethyl Methanethiosulfonate)
- 1049768-10-6(1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride)
- 1261784-35-3(2-Chloro-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)



